3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
- 3-Phenylpropionic acid
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .
Biological Activity
The compound 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex molecular entity that incorporates a thiazolidinone core and a pyrazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to explore the biological activities associated with this compound, drawing from various studies and findings.
Chemical Structure
The compound can be represented as follows:
This indicates a significant molecular complexity that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazolidinone and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various pyrazole derivatives, compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm at concentrations of 1000 μg/mL .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Concentration (μg/mL) |
---|---|---|---|
Compound A | E. coli | 20 | 1000 |
Compound B | S. aureus | 25 | 1000 |
Compound C | P. mirabilis | 18 | 1000 |
Compound D | B. subtilis | 22 | 1000 |
Anti-inflammatory Activity
Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that similar derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | TNF-α Inhibition (%) | Concentration (µM) |
---|---|---|
Compound E | 76 | 10 |
Compound F | 85 | 10 |
Compound G | 61 | 10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. Among them, one derivative exhibited potent activity against E. coli, with an MIC value of 62.5 µg/mL, which is comparable to standard antibiotics .
- Case Study on Anti-inflammatory Properties : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity in animal models. The results showed significant reduction in paw edema in carrageenan-induced inflammation models, suggesting the potential for development as therapeutic agents for inflammatory conditions .
Properties
Molecular Formula |
C25H23N3O3S3 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H23N3O3S3/c1-2-14-33-20-10-8-17(9-11-20)23-18(16-28(26-23)19-6-4-3-5-7-19)15-21-24(31)27(25(32)34-21)13-12-22(29)30/h3-11,15-16H,2,12-14H2,1H3,(H,29,30)/b21-15- |
InChI Key |
ZDGBQOYNIKAERG-QNGOZBTKSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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